3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid
Overview
Description
3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group attached to the phenyl ring and a carboxylic acid group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by metal-free conditions, making it environmentally friendly. The reaction conditions usually involve the use of a base such as potassium carbonate (K₂CO₃) and a catalyst like 18-crown-6 at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: As mentioned earlier, the isoxazole ring can be formed through cycloaddition reactions.
Common Reagents and Conditions
Bases: Potassium carbonate (K₂CO₃) is commonly used as a base in the synthesis of isoxazole derivatives.
Catalysts: 18-crown-6 is often used as a catalyst to facilitate the cycloaddition reaction.
Solvents: Organic solvents such as dichloromethane or toluene are typically used to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted isoxazole derivatives, while oxidation or reduction can lead to different functionalized compounds.
Scientific Research Applications
3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic applications.
Materials Science: Isoxazole compounds can be used in the development of advanced materials, such as polymers and liquid crystals, due to their unique electronic properties.
Chemical Biology: The compound can be used as a building block for the synthesis of more complex molecules that can be studied for their biological activities.
Mechanism of Action
The mechanism of action of 3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, isoxazole derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some isoxazole compounds have been shown to inhibit the activity of p38 MAP kinase, an enzyme involved in inflammatory responses . The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic acid
- 4-[5-(3-methylphenyl)-isoxazol-3-yl]chromene
Uniqueness
3-(4-Chloromethylphenyl)isoxazole-4-carboxylic acid is unique due to the presence of the chloromethyl group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the carboxylic acid group enhances its solubility in aqueous media, making it suitable for biological applications.
Properties
IUPAC Name |
3-[4-(chloromethyl)phenyl]-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-5-7-1-3-8(4-2-7)10-9(11(14)15)6-16-13-10/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKDCVDJVFTION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NOC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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